1-(2-Chloro-5-fluoropyridin-4-YL)ethanone
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Overview
Description
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone is a chemical compound with the molecular formula C7H5ClFNO. It is a fluorinated building block used in various chemical syntheses. The compound is characterized by the presence of a chloro and fluoro substituent on a pyridine ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone can be synthesized through several methods. One common method involves the reaction of 2-chloro-5-fluoropyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction Reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Substitution Reactions: Products include substituted pyridines with various functional groups.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include alcohols or alkanes.
Scientific Research Applications
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-4-YL)ethanone involves its interaction with specific molecular targets. The chloro and fluoro substituents on the pyridine ring can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The ethanone group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-5-methylpyridin-3-yl)ethanone
- 1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
Uniqueness
1-(2-Chloro-5-fluoropyridin-4-YL)ethanone is unique due to the specific positioning of the chloro and fluoro groups on the pyridine ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C7H5ClFNO |
---|---|
Molecular Weight |
173.57 g/mol |
IUPAC Name |
1-(2-chloro-5-fluoropyridin-4-yl)ethanone |
InChI |
InChI=1S/C7H5ClFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-3H,1H3 |
InChI Key |
ATFTZCBFQRQRBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1F)Cl |
Origin of Product |
United States |
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